Methyl 2,2-dimethyl-5-hexenoate
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Overview
Description
Methyl 2,2-dimethyl-5-hexenoate, also known as 5-Hexenoic acid, 2,2-dimethyl-, methyl ester, is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound is characterized by its ester functional group and a double bond within its carbon chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-5-hexenoate can be synthesized through various methods. One common approach involves the esterification of 2,2-dimethyl-5-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-5-hexenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-dimethyl-5-hexenoic acid or 2,2-dimethyl-5-hexanone.
Reduction: Formation of 2,2-dimethyl-5-hexenol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2-dimethyl-5-hexenoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Flavoring Agent: The compound is used in the food industry as a flavoring agent due to its pleasant aroma.
Pharmaceuticals: It is utilized in the development of pharmaceutical compounds and drug delivery systems.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-5-hexenoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in biochemical pathways. The double bond in the compound allows for potential interactions with enzymes and receptors, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dimethylhexanoate: Similar structure but lacks the double bond.
Ethyl 2,2-dimethyl-5-hexenoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2,2-dimethyl-5-hexenoate is unique due to its combination of an ester functional group and a double bond within the carbon chain. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2,2-dimethylhex-5-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-5-6-7-9(2,3)8(10)11-4/h5H,1,6-7H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHVPYPQVAXHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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